molecular formula C17H24ClNO2 B3015082 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide CAS No. 1397197-41-9

2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide

Cat. No. B3015082
CAS RN: 1397197-41-9
M. Wt: 309.83
InChI Key: CYUQLMTXGMHWBG-UHFFFAOYSA-N
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Description

2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide, also known as CCMA, is a chemical compound that belongs to the class of acetamides. It has been extensively studied for its potential use in various scientific research applications due to its unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound has been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide for lab experiments is its low toxicity. It has been shown to have low cytotoxicity and low genotoxicity in vitro. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties, which may help prevent or slow the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. This compound has been shown to have anti-tumor properties, and further research may help identify its potential as a cancer treatment. Finally, future research could focus on optimizing the synthesis method for this compound to improve its purity and yield.

Synthesis Methods

2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-2-methylphenol with chloroacetyl chloride to form 4-chloro-2-methylphenylacetate. This intermediate is then reacted with cycloheptylmethylamine to obtain the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2-Chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. This compound has been used in studies related to the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

2-chloro-N-(cycloheptylmethyl)-N-(4-hydroxy-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-13-10-15(20)8-9-16(13)19(17(21)11-18)12-14-6-4-2-3-5-7-14/h8-10,14,20H,2-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUQLMTXGMHWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)N(CC2CCCCCC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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